molecular formula C6H7F3O2 B1294399 1,1,1-Trifluorohexane-2,4-dione CAS No. 400-54-4

1,1,1-Trifluorohexane-2,4-dione

Cat. No. B1294399
CAS RN: 400-54-4
M. Wt: 168.11 g/mol
InChI Key: SBRYTXXHTKCMFT-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohexane-2,4-dione is a fluorinated derivative of hexane-dione, which is of interest due to its unique chemical properties imparted by the trifluoromethyl groups. The presence of these groups can significantly alter the molecule's reactivity and physical characteristics, making it a valuable compound in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of fluorinated diones, such as 1,1,1-Trifluorohexane-2,4-dione, involves the introduction of trifluoromethyl groups into the molecular structure. One method includes the ring-opening reaction of fluorine-containing dihydropyrans with aromatic compounds in refluxing trifluoroacetic acid, yielding hexafluorinated pentane-diones with moderate to high yields . Another approach involves the reaction of hexane-dione derivatives with methyl trifluoroacetate in the presence of a base, followed by acid treatment to yield complex fluorinated cyclic structures .

Molecular Structure Analysis

The molecular structure of trifluorinated diones has been extensively studied using Density Functional Theory (DFT) calculations. For instance, the structure and vibrational frequencies of the enol form of 1,1,1-trifluoro-pentane-2,4-dione (TFAA) have been investigated, revealing details about its stable cis-enol forms and hydrogen bond strengths . These studies are crucial for understanding the behavior of such molecules under different conditions and for predicting their reactivity.

Chemical Reactions Analysis

Fluorinated diones undergo various chemical reactions due to their unique electronic properties. The introduction of trifluoromethyl groups can lead to unexpected reactions, such as the formation of complex polycyclic structures when hexafluorodecane-tetrone reacts with methyl trifluoroacetate . These reactions are not only interesting from a synthetic point of view but also provide insights into the reactivity patterns of fluorinated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluorohexane-2,4-dione are influenced by the trifluoromethyl groups. These groups increase the molecule's electronegativity and lipophilicity, which can affect its boiling point, solubility, and stability. The vibrational spectroscopy data, including Raman and IR intensities, provide a deeper understanding of the molecule's properties and can be used to predict its behavior in different environments .

Scientific Research Applications

Gas Chromatography

1,1,1-Trifluorohexane-2,4-dione and its derivatives show significant retention in gas chromatographic columns. This retention is influenced by the nature of the column support, the ligand, and the metal ion, suggesting applications in chromatography for specific metal ion analysis (Dilli & Patsalides, 1979).

Thermochemistry

The standard molar enthalpies of formation of fluorinated β-diketones, including 1,1,1-Trifluorohexane-2,4-dione, have been determined. These findings are vital for understanding the thermochemical properties of these compounds, useful in various chemical reactions and processes (Silva, Gonçalves & Pilcher, 1997).

Volatility and Stability Studies

Studies on the volatility and stability of vanadium β-diketonates, including 1,1,1-Trifluorohexane-2,4-dione, reveal their potential in thermal and chemical applications. The vanadium(III) chelates of these compounds are notably stable and volatile under specific conditions (Dilli & Patsalides, 1976).

Synthetic Chemistry

The compound has been used in the regioselective synthesis of trifluoromethylated pyrazoles, demonstrating its utility in creating specialized chemical structures (Lyga & Patera, 1990).

Molecular Structure Analysis

Extensive research has been conducted on the molecular structure and vibrational assignment of 1,1,1-Trifluoro-2,4-pentanedione, a closely related compound. This research is crucial for understanding the detailed molecular behavior of such compounds (Zahedi-Tabrizi et al., 2006).

Reaction Kinetics

The kinetics and mechanisms of reactions involving 1,1,1-Trifluorohexane-2,4-dione with various metal ions have been studied, providing insights into its reactivity and potential applications in coordination chemistry (Hynes & O'Shea, 1983).

Safety And Hazards

When handling 1,1,1-Trifluorohexane-2,4-dione, it’s important to avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure and obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1,1,1-trifluorohexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRYTXXHTKCMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059945
Record name 2,4-Hexanedione, 1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluorohexane-2,4-dione

CAS RN

400-54-4
Record name 1,1,1-Trifluoro-2,4-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Hexanedione, 1,1,1-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexanedione, 1,1,1-trifluoro-
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Record name 2,4-Hexanedione, 1,1,1-trifluoro-
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Record name 1,1,1-trifluorohexane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PL Lugo, VG Straccia, CB Rivela, I Patroescu-Klotz… - Chemosphere, 2022 - Elsevier
Rate coefficients for the gas-phase reactions of OH radicals with a series of fluorinated diketones have been determined for the first time at (298 ± 3) K and atmospheric pressure using …
Number of citations: 3 www.sciencedirect.com
MAVR da Silva, JM Gonçalves - The Journal of Chemical Thermodynamics, 1998 - Elsevier
The standard (p=0.1 MPa) molar enthalpies of formation of eight copper(II) fluorinated β-diketonates at the temperature 298.15 K were determined by high-precision solution and …
Number of citations: 14 www.sciencedirect.com
AS Chauvin, F Gumy, I Matsubayashi, Y Hasegawa… - 2006 - Wiley Online Library
Tris(β‐diketonato)europium(III) with a series of variably fluorinated ligands derived from 3,5‐heptanedione were synthesised with the aim of determining their hydration state under …
VA Babain, VA Kamachev, RN Kiseleva, AA Murzin… - Radiochemistry, 2003 - Springer
Extraction of uranium with trifluoromethyl alkyl diketones differing in the length of the alkyl chain was studied. The size of the alkyl group only slightly affects the extraction. Extraction of …
Number of citations: 8 link.springer.com
DR Pesiri, DK Morita, T Walker, W Tumas - Organometallics, 1999 - ACS Publications
The selective epoxidation of olefinic alcohols with t-BuOOH in the presence of vanadium catalysts proceeds in liquid carbon dioxide with high conversions and selectivities. Rates …
Number of citations: 31 pubs.acs.org
GI Buravchenko, DA Maslov, MS Alam… - Pharmaceuticals, 2022 - mdpi.com
The emergence of drug resistance in pathogens leads to a loss of effectiveness of antimicrobials and complicates the treatment of bacterial infections. Quinoxaline 1,4-dioxides …
Number of citations: 5 www.mdpi.com
G Folcher, J Paris, P Plurien, P Rigny… - Journal of the Chemical …, 1974 - pubs.rsc.org
Journal of The Chemical Society, Chemical Comm un icati o ns Page 1 Journal of The Chemical Society, Chemical Comm un icati o ns NUMBER 111974 2 JANUARY A Novel and …
Number of citations: 4 pubs.rsc.org
JAP Nash - 1995 - research-repository.st-andrews.ac …
Until recently, the chemistry of barium and its compounds has attracted little research interest. However, in the light of the development of new ferroelectric (BaTi03) 1 and high …
DR Pesiri - 1998 - search.proquest.com
This dissertation explores the potential of dense phase carbon dioxide as a reaction medium for selective catalytic transformations. The aim of this research is to benchmark reactivities …
Number of citations: 0 search.proquest.com

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